N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N,N,3,5-Tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by:
- N,N-dimethyl substitution at the 7-amine position.
- 3,5-dimethyl groups on the pyrazolo[1,5-a]pyrimidine core.
- A 2-(4-methylphenyl) substituent on the fused pyrimidine ring.
Its structural features align with pyrazolopyrimidines studied for anti-mycobacterial, anticonvulsant, and neuropharmacological activities .
Properties
IUPAC Name |
N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-11-6-8-14(9-7-11)16-13(3)17-18-12(2)10-15(20(4)5)21(17)19-16/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERKZTNTHUGJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with 3,5-dimethyl-2,4-pentanedione in the presence of a base, followed by cyclization with formamide . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for bioimaging and molecular sensing.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting devices (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical interactions, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]Pyrimidin-7-Amines
Key Structural and Functional Insights
Anti-Mycobacterial Agents
- Substituent Impact : Fluorine at the 3-position (e.g., 3-(4-fluorophenyl)) enhances anti-mycobacterial potency, likely due to increased electron-withdrawing effects and target binding . The target compound lacks this group, suggesting reduced efficacy against M. tb.
- N-Substitution: Pyridin-2-ylmethyl at the 7-amine (e.g., compound 33) improves solubility and microsomal stability .
CRF1 Antagonists
- Aromatic Substitutions : MPZP’s 3-(4-methoxy-2-methylphenyl) group is critical for CRF1 binding, while the target’s 2-(4-methylphenyl) may sterically hinder receptor interaction .
- N-Alkylation : MPZP’s bis-methoxyethyl chains enhance receptor selectivity, whereas the target’s N,N-dimethyl groups lack similar flexibility, likely reducing CRF1 affinity .
Biological Activity
N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological properties. The molecular formula is , with a molecular weight of approximately 252.35 g/mol. The structure includes several functional groups that contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine biosynthesis pathway.
A notable study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives could effectively inhibit DHODH in vitro and reduce viral replication in cellular models, suggesting potential applications in both cancer therapy and antiviral treatments .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have also been explored. Various synthesized compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, some derivatives were tested against phytopathogenic fungi and exhibited notable antifungal activity with low EC50 values .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step processes including cyclization reactions that form the pyrazolo[1,5-a]pyrimidine core. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring and the pyrazole nitrogen can significantly affect biological potency.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Inhibition of Viral Replication
In a study focused on the antiviral potential of pyrazolo[1,5-a]pyrimidines, researchers synthesized several derivatives and evaluated their ability to inhibit measles virus replication. The most potent compound demonstrated a significant reduction in viral load in treated cells compared to controls.
Case Study 2: Antifungal Efficacy
Another study assessed the antifungal properties of novel pyrazole derivatives against common plant pathogens. Results indicated that certain compounds not only inhibited fungal growth but also showed lower toxicity towards human cells, highlighting their potential as safer agricultural fungicides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
